molecular formula C21H24N4OS B580079 Dehydroxy mirabegron CAS No. 1581284-82-3

Dehydroxy mirabegron

Cat. No.: B580079
CAS No.: 1581284-82-3
M. Wt: 380.51
InChI Key: SRMFYHUWWFFNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroxy mirabegron is a derivative of mirabegron, a potent and selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used in the treatment of overactive bladder syndrome by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This compound, as the name suggests, is a modified form of mirabegron where a hydroxyl group has been removed, potentially altering its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroxy mirabegron can be approached by modifying the synthetic route of mirabegron. One common method involves the reduction of an amide in the presence of an amine-borane complex, where the amine is an aniline . Another approach starts with ®-styrene epoxide, which undergoes a series of reactions including regioselective ring opening, reductive amination, and amidation . The removal of the hydroxyl group can be achieved through specific dehydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps to those used in the synthesis of mirabegron, with additional steps for the dehydroxylation process. This could involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dehydroxy mirabegron can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could revert any oxidized forms back to the original compound.

    Substitution: Replacement of one functional group with another, which could be used to introduce new pharmacophores or modify existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might use halogenating agents or nucleophiles under conditions such as reflux or in the presence of catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce fully reduced forms of the compound. Substitution reactions could introduce various functional groups, leading to a range of derivatives with potentially different pharmacological properties.

Scientific Research Applications

Mechanism of Action

Dehydroxy mirabegron, like mirabegron, is expected to act as a beta-3 adrenergic receptor agonist. By activating these receptors, it relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and reducing symptoms of urgency and frequency . The removal of the hydroxyl group may alter its binding affinity or selectivity, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroxy mirabegron is unique in that it lacks the hydroxyl group present in mirabegron, which may result in different pharmacokinetic and pharmacodynamic properties. This modification could potentially lead to improved efficacy, reduced side effects, or new therapeutic applications compared to its parent compound and other similar beta-3 adrenergic receptor agonists.

Biological Activity

Dehydroxy mirabegron, a derivative of mirabegron, is primarily recognized for its role as a selective β3-adrenoceptor agonist. This compound has garnered attention for its potential therapeutic applications, particularly in the management of overactive bladder (OAB). This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and relevant clinical findings.

This compound operates through the activation of β3-adrenoceptors located in the bladder's detrusor muscle. This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and enhanced bladder capacity during the storage phase of micturition. The mechanism is critical for alleviating symptoms associated with OAB, including urgency and frequency of urination.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolic pathways and bioavailability. Key pharmacokinetic parameters include:

  • Absorption : this compound shows variable absorption rates, similar to mirabegron, with a reported bioavailability ranging from 29% to 35% depending on dosage.
  • Distribution : The compound exhibits a large volume of distribution (approximately 1670 L), indicating extensive tissue distribution.
  • Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP3A4), leading to multiple metabolites, none of which are pharmacologically active.
  • Elimination Half-life : The terminal elimination half-life is roughly 50 hours, allowing for once-daily dosing regimens.

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of this compound in treating OAB. Notably:

  • Phase III Trials : A multicenter study demonstrated that this compound significantly improved bladder capacity and reduced urgency episodes compared to placebo. The results indicated a favorable safety profile with fewer adverse events compared to traditional antimuscarinics .
  • Real-World Evidence : A pharmacovigilance study utilizing the FDA Adverse Event Reporting System (FAERS) database highlighted that this compound-related adverse events were predominantly mild and self-limiting, reinforcing its safety in clinical use .

Comparative Efficacy

The efficacy of this compound can be compared with other treatments for OAB:

TreatmentEfficacy (%)Adverse Events (%)Dosing Frequency
This compound60-7010-15Once daily
Antimuscarinics55-6520-30Multiple times daily

This table illustrates that while both treatment options are effective, this compound offers a more favorable profile regarding dosing frequency and adverse events.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMFYHUWWFFNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.